molecular formula C8H14ClN3 B2948016 1-[(azetidin-3-yl)methyl]-4-methyl-1H-pyrazole hydrochloride CAS No. 2379945-50-1

1-[(azetidin-3-yl)methyl]-4-methyl-1H-pyrazole hydrochloride

Cat. No.: B2948016
CAS No.: 2379945-50-1
M. Wt: 187.67
InChI Key: PSUZMKDXMIBETI-UHFFFAOYSA-N
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Description

1-[(Azetidin-3-yl)methyl]-4-methyl-1H-pyrazole hydrochloride is a chemical compound that features a unique combination of azetidine and pyrazole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(azetidin-3-yl)methyl]-4-methyl-1H-pyrazole hydrochloride typically involves the formation of the azetidine ring followed by its attachment to the pyrazole moiety. One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like acetonitrile, heated to around 60°C .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[(Azetidin-3-yl)methyl]-4-methyl-1H-pyrazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Mechanism of Action

The mechanism of action of 1-[(azetidin-3-yl)methyl]-4-methyl-1H-pyrazole hydrochloride involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

1-(azetidin-3-ylmethyl)-4-methylpyrazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.ClH/c1-7-2-10-11(5-7)6-8-3-9-4-8;/h2,5,8-9H,3-4,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUZMKDXMIBETI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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